4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine
Description
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(12-1-5-17-6-2-12)19-10-14(11-19)18-7-3-15-13(9-18)4-8-21-15/h1-2,4-6,8,14H,3,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJIDEVVEHSELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thieno[3,2-c]pyridine core or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Prasugrel (Thienopyridine Derivative)
- Structure: 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate.
- Pharmacology : A prodrug requiring hepatic activation to its active metabolite (R-138727), which irreversibly inhibits the P2Y12 ADP receptor on platelets .
- Key Differences :
- Prasugrel’s acetate and cyclopropyl-fluorophenyl substituents enhance metabolic stability and receptor binding, whereas the target compound’s azetidine-carbonyl-pyridine group may alter pharmacokinetics (e.g., solubility, bioavailability).
- Prasugrel is chiral and clinically used as a racemate due to rapid interconversion of enantiomers . The target compound’s stereochemical profile remains uncharacterized.
Antimicrobial Pyridine Derivatives
- Example: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives.
- Structure: Chloro and substituted phenyl groups on a pyridine scaffold, with hexahydroquinoline and carbonitrile moieties .
- Activity: Demonstrated antimicrobial efficacy against E. coli, S. aureus, and C. albicans (Table 1) . Substituent (R) Zone of Inhibition (mm) MIC (µg/mL) -CH3 18–22 12.5–25 -NO2 20–24 6.25–12.5 -Br 16–20 25–50
- Key Differences: The target compound lacks halogen (Cl/Br) and electron-withdrawing groups (NO2), which are critical for antimicrobial activity in these analogs. Its azetidine-thienopyridine system may prioritize different biological targets (e.g., enzymes vs. microbial membranes).
Enamine Building Block (4-Methyl-N-phenyl-thieno[3,2-c]pyridine-5-carboxamide)
- Structure: Carboxamide-linked thienopyridine with methyl and phenyl substituents.
- Role : Used as a synthetic intermediate in drug discovery .
Biological Activity
The compound 4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine is a synthetic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 256.37 g/mol. The structure features a thieno[3,2-c]pyridine moiety and an azetidine ring, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thieno[3,2-c]pyridine structures exhibit significant antimicrobial properties. A study highlighted that derivatives of thieno[3,2-c]pyridine showed effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
Studies have demonstrated that thieno[3,2-c]pyridine derivatives possess anticancer activity. In vitro assays showed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes the activation of caspase pathways leading to programmed cell death .
Neuroprotective Effects
The compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This activity is attributed to the modulation of signaling pathways involved in cell survival and inflammation .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Anticancer Screening | Induced apoptosis in MCF-7 cells with IC50 values around 20 µM after 48 hours of treatment. |
| Neuroprotection | Showed a reduction in cell death by 40% in SH-SY5Y neuroblastoma cells exposed to oxidative stress agents. |
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Oxidative Stress Modulation : It appears to enhance antioxidant defenses in neuronal cells.
- Apoptotic Pathway Activation : Activation of caspases leading to apoptosis has been observed in cancer cell lines.
Q & A
Q. Q1. What are the optimal synthetic routes for 4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the assembly of the thieno[3,2-c]pyridine core followed by azetidine functionalization and pyridine coupling. Key steps include:
- Catalytic conditions : Sodium alkoxide solutions (e.g., NaOMe/NaOEt) are used to facilitate heterocyclic ring formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time and improves yields (up to 15–20% efficiency gains) .
- Purification : Thin-layer chromatography (TLC) and HPLC are critical for isolating pure products, especially given the compound’s structural complexity .
Data Note : Yields vary significantly with temperature (optimal range: 60–80°C) and catalyst stoichiometry. For example, excess sodium methoxide (>1.5 eq) can lead to side reactions, reducing purity .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic techniques :
- Computational modeling : Density Functional Theory (DFT) predicts electron density distribution, aiding in understanding reactivity and potential binding sites .
Data Note : The compound’s fused heterocycles create distinct electronic profiles; for example, the thienopyridine ring exhibits π-π stacking potential, which can be validated via X-ray crystallography .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
Methodological Answer: SAR studies should systematically modify substituents and evaluate bioactivity. Key approaches include:
- Substituent variation : Replace the pyridine or azetidine groups with bioisosteres (e.g., benzene, piperidine) to assess impact on target binding .
- In vitro assays : Test analogs against enzymes/receptors implicated in diseases (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
Q. Supporting Data (Table): Analog Comparison
Q. Q4. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from differences in assay conditions or compound purity. Mitigation strategies include:
- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize data .
- Purity verification : Employ HPLC-MS to ensure >95% purity, as impurities (e.g., unreacted intermediates) can skew results .
- Dose-response curves : Establish EC/IC values across multiple concentrations to confirm activity thresholds .
Case Example : A 2023 study reported anti-inflammatory activity for a related thienopyridine, but a 2025 study found no effect. Re-analysis revealed the earlier study used impure compound (82% purity), highlighting the need for rigorous QC .
Q. Q5. What strategies are recommended for studying enantiomer-specific effects, given the compound’s chiral centers?
Methodological Answer:
- Chiral separation : Use chiral stationary phases (CSPs) like Chiralcel OD-H for HPLC resolution. For example, Prasugrel (a thienopyridine analog) was resolved using this method with a resolution factor (R) >1.5 .
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) to enrich specific enantiomers .
- Biological evaluation : Test individual enantiomers in target assays to identify stereospecific interactions (e.g., binding affinity differences >10-fold) .
Data Note : Enantiomer racemization can occur under physiological conditions; stability studies (pH 7.4, 37°C) are essential for in vivo relevance .
Q. Q6. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s therapeutic potential?
Methodological Answer:
- Animal models : Use rodents for initial PK profiling, focusing on bioavailability (%F), half-life (t), and clearance (CL).
- Metabolite identification : LC-MS/MS detects major metabolites (e.g., glucuronide conjugates, as seen in Clopidogrel analogs) .
- Tissue distribution : Radiolabel the compound (e.g., ) to track accumulation in target organs .
Key Consideration : Thienopyridines often exhibit low oral bioavailability due to first-pass metabolism. Prodrug strategies (e.g., esterification) may improve absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
